molecular formula C22H21FN4O3 B3993951 4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL

4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL

Cat. No.: B3993951
M. Wt: 408.4 g/mol
InChI Key: GIAXOUHYKNIHJF-UHFFFAOYSA-N
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Description

This compound is a bis pyrazol base ligand . It has been synthesized and evaluated for its antioxidant and anticancer activities . The compound has shown cytotoxicity to several human cell lines .


Synthesis Analysis

The compound has been synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another method involves the use of commercially available lithium hydroxide monohydrate (LiOH·H2O) as a novel “dual activation” catalyst for Knoevenagel condensation .


Molecular Structure Analysis

The ratio of ligand to metal in metal complexes is 1:1 and 1:2 for Fe (3+) and Mn (2+), respectively .


Chemical Reactions Analysis

The compound has been used in the complexation of analytes . It has also been used in the synthesis of 4,4’- (aryl methylene)bis (3-methyl-1 H -pyrazol-5-ol)s and pyrano [2,3- c ]pyrazoles by the one-pot reactions under solvent-free conditions .


Physical and Chemical Properties Analysis

The compound has been synthesized in high to excellent yield, and pure products were isolated by simple filtration . The reaction of aryl aldehydes with malononitrile afforded excellent yields after 1–6 min in aqueous media at room temperature .

Mechanism of Action

The compound has shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Future Directions

The compound has shown promising results in terms of its antioxidant and anticancer activities . Future research could focus on further exploring these properties and potentially developing this compound for therapeutic applications. Additionally, the synthesis process could be optimized for industrial production .

Properties

IUPAC Name

4-[[4-[(4-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)15-5-9-17(10-6-15)30-11-14-3-7-16(23)8-4-14/h3-10,20H,11H2,1-2H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXOUHYKNIHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 2
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 3
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 4
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 6
Reactant of Route 6
4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL

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